N-[4-(diethylamino)benzyl]-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a phenylmethyl group, a methylphenoxy group, and a pyridinylacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including nucleophilic aromatic substitution and electrophilic aromatic substitution reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product.
Nucleophilic Aromatic Substitution: This step involves the substitution of an aromatic ring with a nucleophile.
Electrophilic Aromatic Substitution: This step involves the substitution of an aromatic ring with an electrophile.
Industrial Production Methods
Industrial production of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE: has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE: can be compared with other similar compounds, such as:
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE: Similar structure but with dimethylamino group instead of diethylamino group.
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(2-CHLOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE: Similar structure but with chlorophenoxy group instead of methylphenoxy group.
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-(2-METHYLPHENOXY)-N-(PYRIDIN-3-YL)ACETAMIDE: Similar structure but with pyridin-3-yl group instead of pyridin-2-yl group.
These compounds share similar chemical properties but differ in their specific functional groups, which can affect their reactivity and applications .
Properties
Molecular Formula |
C25H29N3O2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-2-(2-methylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C25H29N3O2/c1-4-27(5-2)22-15-13-21(14-16-22)18-28(24-12-8-9-17-26-24)25(29)19-30-23-11-7-6-10-20(23)3/h6-17H,4-5,18-19H2,1-3H3 |
InChI Key |
RGVHCRMDXBLXKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.